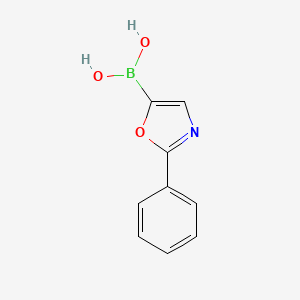

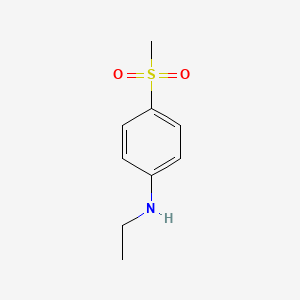

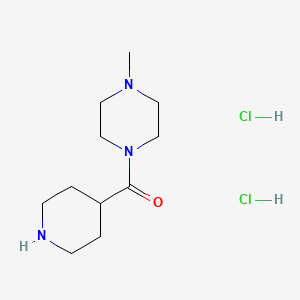

![molecular formula C8H4NNaO3 B3201639 Sodium benzo[D]oxazole-2-carboxylate CAS No. 1019770-99-0](/img/structure/B3201639.png)

Sodium benzo[D]oxazole-2-carboxylate

Vue d'ensemble

Description

Sodium benzo[D]oxazole-2-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

Benzoxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . The presence of electron-withdrawing groups improved the antimicrobial activity of benzoxazole derivatives .Safety and Hazards

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions in the research of Sodium benzo[D]oxazole-2-carboxylate and related compounds could involve exploring their potential uses in medicinal chemistry and the development of new chemical entities .

Mécanisme D'action

Target of Action

Sodium benzo[D]oxazole-2-carboxylate, a derivative of benzoxazole, has been found to exhibit a wide spectrum of biological activities . The primary targets of this compound are various types of bacteria and fungi, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger . It also shows anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Mode of Action

It is known that benzoxazole derivatives interact with their targets, leading to changes that inhibit the growth of the targeted organisms or cells . For instance, they can interfere with the normal functioning of bacterial or fungal cells, leading to their death . In the case of cancer cells, these compounds may inhibit cell proliferation and induce apoptosis .

Biochemical Pathways

It is known that benzoxazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities . These may include pathways related to bacterial and fungal growth, as well as pathways involved in cell proliferation and apoptosis in cancer cells .

Pharmacokinetics

The properties of benzoxazole derivatives in general suggest that they may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of growth of targeted organisms or cells. In the case of bacteria and fungi, this leads to their death, thereby exhibiting antimicrobial activity . In the case of cancer cells, the compound inhibits cell proliferation and induces apoptosis, thereby exhibiting anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and other conditions can affect the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Sodium benzo[D]oxazole-2-carboxylate, like other benzoxazole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its biological activities . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.

Cellular Effects

Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzoxazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

sodium;1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJDCIURIBAZJN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)

![1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3201616.png)

![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)